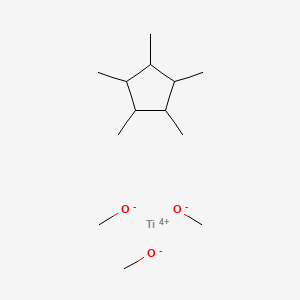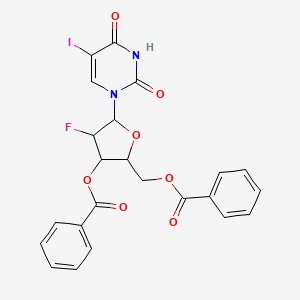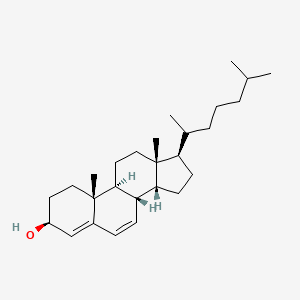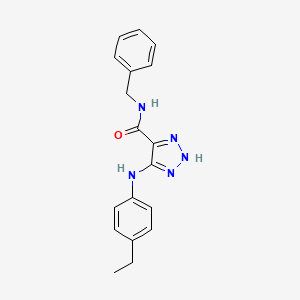
methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+): is a complex compound with the molecular formula C13H24O3Ti+The compound consists of a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) involves reactions with titanium tetrachloride (TiCl4) and specific organic ligands. For example, monocyclopentadienyltitanium complexes, including those with pentamethylcyclopentadienyl ligands, are synthesized through reactions involving TiCl4 and organic ligands.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves controlled laboratory conditions to ensure the correct formation of the titanium complex.
Análisis De Reacciones Químicas
Types of Reactions: Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) undergoes various chemical reactions, including polymerization and hydrolysis. The specificity of these reactions is influenced by the ligands and the electronic and steric environment of the titanium center.
Common Reagents and Conditions: Common reagents used in these reactions include olefins and other substrates. The reactions are typically conducted under controlled conditions to ensure the desired reactivity and product formation.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, polymerization reactions can lead to the formation of polymeric materials, while hydrolysis reactions may yield different products based on the hydrolyzing agents used.
Aplicaciones Científicas De Investigación
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) has several scientific research applications:
Synthesis of Metal-Organic Frameworks (MOFs): The compound can be utilized in the synthesis of MOFs due to its titanium center, which can act as a connecting node, while the organic components may serve as linkers.
Dye-Sensitized Solar Cells (DSSCs): The titanium component can be used as a photoanode material, improving the cell’s efficiency by enhancing electron transport.
Catalysis: The compound’s reactivity and catalytic activity make it useful in various catalytic processes, including polymerization and organic synthesis.
Mecanismo De Acción
The mechanism by which methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) exerts its effects involves the coordination environment and structural details of the titanium center. The titanium center’s electronic and steric environment plays a crucial role in determining the compound’s reactivity and catalytic activity.
Comparación Con Compuestos Similares
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV): Similar in structure and reactivity.
Titanium tetrachloride (TiCl4): Used in the synthesis of various titanium complexes.
Cyclopentadienyltitanium complexes: Share similar ligand structures and reactivity patterns.
Uniqueness: Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is unique due to its specific ligand structure, which influences its reactivity and catalytic properties. The pentamethylcyclopentadienyl ligand provides steric hindrance and electronic effects that differentiate it from other titanium complexes.
Propiedades
Fórmula molecular |
C13H29O3Ti+ |
|---|---|
Peso molecular |
281.23 g/mol |
Nombre IUPAC |
methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) |
InChI |
InChI=1S/C10H20.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h6-10H,1-5H3;3*1H3;/q;3*-1;+4 |
Clave InChI |
AIGPDOUTOXACDD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108031.png)
![N-(3-Methyl-1H-pyrazol-5-yl)-2-[(piperidin-4-yl)methyl]pyrimidin-4-amine diHCl](/img/structure/B14108044.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108050.png)
![3-(2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B14108057.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108069.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14108077.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108078.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B14108081.png)


![7-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14108093.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108101.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14108104.png)
